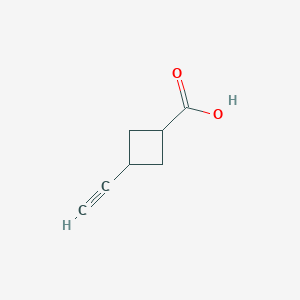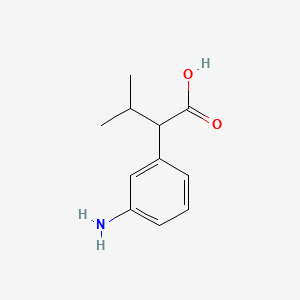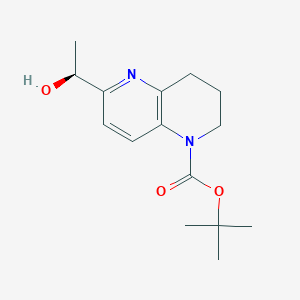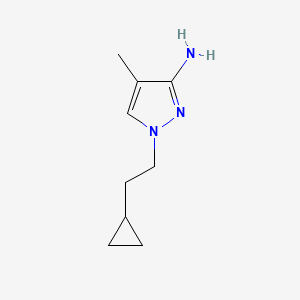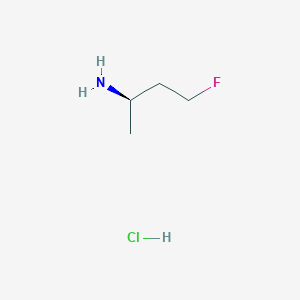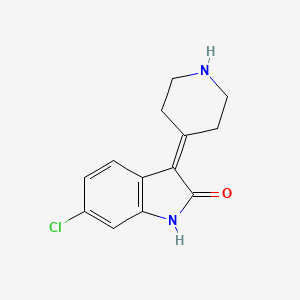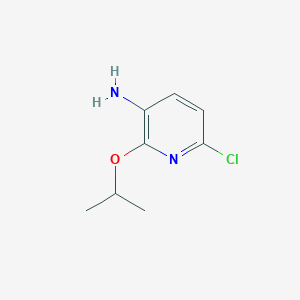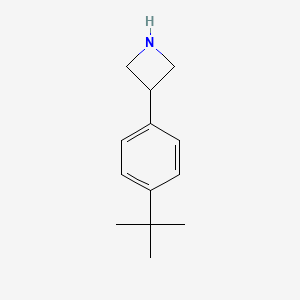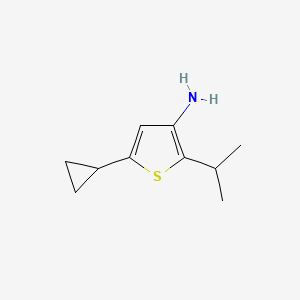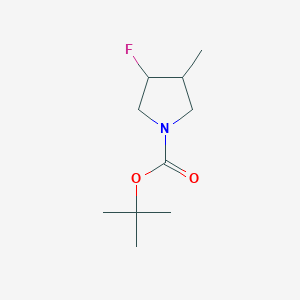
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features both imidazole and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the coupling of an imidazole derivative with a thiophene derivative, followed by the introduction of the boronic acid group. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings .
Wissenschaftliche Forschungsanwendungen
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The imidazole and thiophene rings also contribute to its reactivity and ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both imidazole and thiophene moieties.
Thiophene-2-boronic acid: Lacks the imidazole ring, making it less versatile in certain reactions.
Imidazole-4-boronic acid: Lacks the thiophene ring, which can limit its applications in materials science.
Uniqueness
This compound is unique due to its combination of imidazole and thiophene rings, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials with specific properties .
Eigenschaften
Molekularformel |
C7H7BN2O2S |
|---|---|
Molekulargewicht |
194.02 g/mol |
IUPAC-Name |
(5-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5,11-12H |
InChI-Schlüssel |
VFIROEWWPTYCFG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)N2C=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


